2-Benzoylthiazole

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-Benzoylthiazole and its derivatives involves various chemical methods. One approach is the FeCl3/ZnI2-catalyzed aerobic oxidative cyclization between 2-aminobenzothiazole and ketone/chalcone, which results in the formation of a variety of fused benzoimidazothiazole derivatives (Mishra et al., 2014). Another method includes the reaction of benzoyl-3-phenylthioureas with bromine and enolizable ketones, producing thiazolidene-2-imine derivatives instead of the previously reported imidazole-2-thione derivatives (Singh et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Benzoylthiazole derivatives has been elucidated through various spectroscopic methods. For example, the structure of 2-(benzo[d]thiazol-2-ylthio)-1-((1s, 3s)-3-mesityl-3-methylcyclobutyl) ethan-1-one was analyzed using FT-IR, NMR, UV–Vis spectroscopies, and X-ray diffraction methods. Density functional theory (DFT) calculations were also employed to optimize the molecular geometry, showing good consistency with experimental data (Inkaya, 2018).

Chemical Reactions and Properties

2-Benzoylthiazole undergoes various chemical reactions that highlight its versatile chemical properties. An innovative approach for the synthesis involves the palladium-catalyzed C-H functionalization/intramolecular C-S bond formation process, enabling the production of 2-substituted benzothiazoles with good functional group tolerance and high yields (Inamoto et al., 2008).

Physical Properties Analysis

The physical properties of 2-Benzoylthiazole derivatives, including thermal stability and behavior against temperature, can be studied through thermogravimetric analysis (TG) and differential thermal analysis (DTA). These analyses help in understanding the thermal decomposition processes and the stability of the compound under various temperature conditions.

Chemical Properties Analysis

The chemical properties of 2-Benzoylthiazole are significant for its applications in synthesis and material science. Its reactivity with different chemical agents, the formation of various derivatives through catalyzed reactions, and its ability to form complex structures with metals indicate its chemical versatility. The synthesis of N‐(benzo[d]thiazol‐2‐ylcarbamothioyl)benzamide and its complexes with metals like Cr(III), Fe(III), and Co(II) showcase the compound's ability to engage in complex formation, offering insights into its potential for creating novel materials with specific properties (Al-Farraj & Fetoh, 2023).

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

2-Benzoylthiazole has been used in the synthesis of novel benzothiazole-2-thiol derivatives, which have shown potential as anticancer agents . These compounds have been tested on a panel of different types of human cancer cell lines .

Methods of Application or Experimental Procedures

A series of novel benzothiazole-2-thiol derivatives were synthesized and their structures determined by 1H-NMR, 13C-NMR, and HRMS (ESI) . The effects of all compounds on a panel of different types of human cancer cell lines were investigated .

Results or Outcomes

Among the synthesized compounds, pyridinyl-2-amine linked benzothiazole-2-thiol compounds exhibited potent and broad-spectrum inhibitory activities . One compound in particular, compound 7e, displayed potent anticancer activity on SKRB-3 (IC50 = 1.2 nM), SW620 (IC50 = 4.3 nM), A549 (IC50 = 44 nM) and HepG2 (IC50 = 48 nM) and was found to induce apoptosis in HepG2 cancer cells .

Synthesis of 2-Arylbenzothiazoles

Specific Scientific Field

This application is in the field of Organic Synthesis .

Summary of the Application

2-Benzoylthiazole is used in the synthesis of 2-arylbenzothiazoles, which are versatile scaffolds with a wide range of biological and industrial applications .

Methods of Application or Experimental Procedures

The article provides a comprehensive review of the synthetic approaches developed so far for the synthesis of 2-arylbenzothiazoles .

Food Additive

Specific Scientific Field

This application falls under the field of Food Science .

Summary of the Application

2-Benzoylthiazole occurs naturally in some foods but is also used as a food additive . It has a sulfurous odor and meaty flavor .

Methods of Application or Experimental Procedures

As a food additive, 2-Benzoylthiazole is added to certain foods to enhance their flavor .

Results or Outcomes

The European Food Safety Authority assessment had "no safety concern at estimated levels of intake as a flavouring substance" .

Biological Applications

Specific Scientific Field

This application is in the field of Pharmaceutical Chemistry .

Summary of the Application

Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications . These include anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, and more .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific biological application. For example, in the case of anti-bacterial applications, the 2-Benzoylthiazole derivative would be tested against various bacterial strains .

Results or Outcomes

The results or outcomes would also depend on the specific biological application. For example, in the case of anti-bacterial applications, the 2-Benzoylthiazole derivative might show significant inhibitory activity against certain bacterial strains .

Dye for Arsenic Detection

Specific Scientific Field

This application falls under the field of Analytical Chemistry .

Summary of the Application

A benzothiazole derivative is suggested as a dye for arsenic detection . This application is particularly important in environmental monitoring and public health, as arsenic is a toxic element that can contaminate water supplies .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific detection system used. Typically, the benzothiazole derivative would be incorporated into a detection system, which would change color or fluorescence in the presence of arsenic .

Results or Outcomes

The results or outcomes would also depend on the specific detection system used. In general, the use of a benzothiazole derivative as a dye for arsenic detection could provide a sensitive and cost-effective method for monitoring arsenic contamination .

Electrophosphorescent Emitter in OLEDs

Specific Scientific Field

This application is in the field of Material Science .

Summary of the Application

2-Benzoylthiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) . This application is particularly important in the field of display technology .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures would depend on the specific OLED fabrication process. Typically, the 2-Benzoylthiazole derivative would be incorporated into the emissive layer of the OLED .

Results or Outcomes

The results or outcomes would also depend on the specific OLED fabrication process. In general, the use of a 2-Benzoylthiazole derivative as an electrophosphorescent emitter could improve the efficiency and color quality of the OLED .

Safety And Hazards

Zukünftige Richtungen

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a gamut of pharmacological properties and high degree of structural diversity that has proven it vital for the investigation for novel therapeutics . The extensive significance of benzo-fused heterocyclic moieties formation has led to broad and valuable different approaches for their synthesis . This study gives a current precis of research on the fabrication of 2-arylbenzothiazoles through different synthetic pathways and shall be helpful for researchers and scientists who are working in this field to make more potent biologically active benzothiazole-based drugs .

Eigenschaften

IUPAC Name |

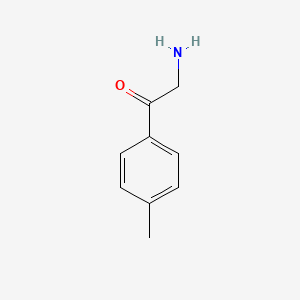

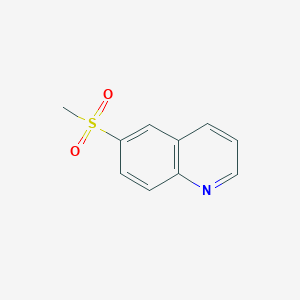

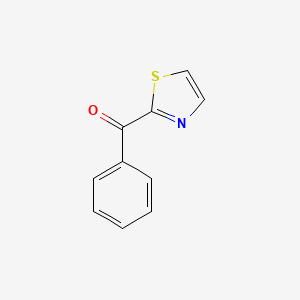

phenyl(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-9(10-11-6-7-13-10)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTSGRABZPTRMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341091 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzoylthiazole | |

CAS RN |

7210-75-5 | |

| Record name | 2-Benzoylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.